

Application Note: (2-Hydroxyethyl) Hydrogen Adipate in Biomedical Polymers[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2-Hydroxyethyl) hydrogen adipate

CAS No.: 94109-19-0

Cat. No.: B1226960

[Get Quote](#)

Abstract

(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) represents a critical class of heterobifunctional aliphatic monomers utilized in the synthesis of biodegradable polymers.[1] Characterized by a terminal hydroxyl group and a terminal carboxylic acid moiety separated by a flexible adipate spacer, this molecule serves as the fundamental repeating unit for Poly(ethylene adipate) (PEA) and a versatile "soft segment" builder in block copolymers. This guide details the application of HEHA in synthesizing biodegradable matrices, tuning the mechanical properties of brittle scaffolds (e.g., PLA), and formulating enzymatic-responsive drug delivery vehicles.

Introduction: The Chemical Advantage

In biomedical polymer engineering, the "AB-type" monomer structure of **(2-Hydroxyethyl) hydrogen adipate** offers distinct advantages over traditional A-A + B-B polycondensation (e.g., diacid + diol).

- **Stoichiometric Balance:** As an AB monomer, HEHA possesses inherent 1:1 stoichiometry of reactive groups, minimizing molecular weight limitations caused by stoichiometric imbalance

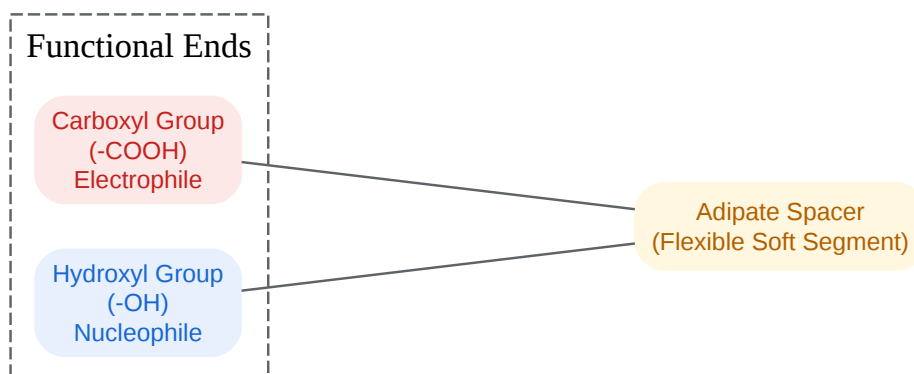
during step-growth polymerization.

- **Tunable Degradation:** The aliphatic ester bonds formed by HEHA are susceptible to hydrolysis by esterases (e.g., *Pseudomonas* lipase, porcine pancreatic lipase), making it ideal for transient implants and controlled release systems.
- **Plasticization:** When copolymerized or blended with rigid polymers like Poly(L-lactide) (PLLA), the flexible methylene chain of the adipate moiety acts as an internal plasticizer, reducing the glass transition temperature () and enhancing elongation at break.

Structural Mechanism

The molecule functions as a flexible linker. In a polymer backbone, it introduces a repeating unit of $-\text{[O-CH}_2\text{-CH}_2\text{-O-CO-(CH}_2\text{)}_4\text{-CO]-}$.

Fig 1: Heterobifunctional structure of (2-Hydroxyethyl) hydrogen adipate.



[Click to download full resolution via product page](#)

Application 1: Synthesis of Poly(ethylene adipate) (PEA) for Drug Delivery

Context: PEA is a semi-crystalline biodegradable polyester. While bulk PEA is useful for scaffolds, low molecular weight PEA (2,000–10,000 Da) is highly effective as a soft block in amphiphilic copolymers for nanoparticle drug delivery.

Protocol: Melt Polycondensation (Self-Catalyzed)

This protocol describes the conversion of the monomer (or in situ formation from adipic acid/ethylene glycol) into PEA.

Materials:

- Adipic Acid (High Purity) & Ethylene Glycol (or isolated HEHA monomer).
- Catalyst: Titanium(IV) butoxide () or Stannous Octoate (optional for higher MW).
- Equipment: 3-neck round bottom flask, Dean-Stark trap, Nitrogen line, Vacuum pump.

Methodology:

- Esterification (Oligomerization):
 - Charge reactor with Adipic Acid and Ethylene Glycol (Molar ratio 1:1.2 if starting from precursors; 1:1 if using HEHA).
 - Heat to 150°C under flow.
 - Mechanism:^[2]^[3]^[4]^[5] The carboxylic acid protonates the alcohol, facilitating nucleophilic attack. Water is generated.
 - Continuously remove water via the Dean-Stark trap to drive equilibrium forward (Le Chatelier's principle).
 - Checkpoint: Reaction is considered capable of polymerization when the acid value drops below 50 mg KOH/g.
- Polycondensation:
 - Add catalyst (0.1 wt%).

- Increase temperature to 190–200°C.
- Apply high vacuum (< 1 mmHg) gradually to prevent bumping.
- Critical Step: Removal of excess ethylene glycol (or water) is essential to increase molecular weight ().
- Continue for 4–6 hours until the melt viscosity plateaus.
- Purification:
 - Dissolve the polymer in Chloroform ().
 - Precipitate into cold Methanol () to remove unreacted monomer and catalyst residues.
 - Vacuum dry at 40°C for 24 hours.

Characterization Table

Parameter	Technique	Expected Result	Relevance
Molecular Weight	GPC (THF solvent)	: 5–20 kDa	Determines degradation time (weeks vs. months).
Structure	H-NMR ()	Peaks: 4.2 ppm (), 2.3 ppm ()	Verifies ester bond formation and end-group analysis.
Thermal Properties	DSC	: ~-50–55°C; : ~ -50°C	Low confirms "soft" rubbery state at body temp.

Application 2: Enzymatic Synthesis of PEGylated Adipate Nanoparticles

Context: Chemical polycondensation requires high heat, which prevents the incorporation of heat-sensitive drugs or proteins. Enzymatic polymerization using Lipase B from *Candida antarctica* (CALB) allows for mild, green synthesis of PEA copolymers directly from HEHA or its diester analogs.

Scientific Rationale: CALB shows high specificity for the adipate ester bond. By copolymerizing HEHA with PEG-diols, amphiphilic block copolymers are formed that self-assemble into nanoparticles.

Protocol: One-Pot Enzymatic Polymerization

Reagents:

- **(2-Hydroxyethyl) hydrogen adipate** (or Divinyl adipate + Ethylene Glycol).
- PEG-diol (1000).
- Enzyme: Immobilized Lipase B (Novozym 435).
- Solvent: Diphenyl ether (or bulk).

Workflow:

- Reaction Setup:
 - In a dried vial, mix HEHA (or equivalents) and PEG-diol in a 1:1 molar ratio.
 - Add Novozym 435 (10 wt% relative to monomers).
 - Add molecular sieves (4Å) to scavenge water/byproducts.
- Incubation:

- Incubate at 70°C (mild heat) for 24–48 hours.
- Stirring speed: 200 rpm (avoid grinding the immobilized enzyme beads).
- Filtration & Recovery:
 - Dilute with THF.
 - Filter out the enzyme beads (enzyme can be recycled).
 - Precipitate polymer in cold diethyl ether.
- Nanoparticle Formation:
 - Dissolve copolymer in Acetone.
 - Add dropwise to water under stirring (Nanoprecipitation).
 - Evaporate acetone to yield PEG-PEA nanoparticles.

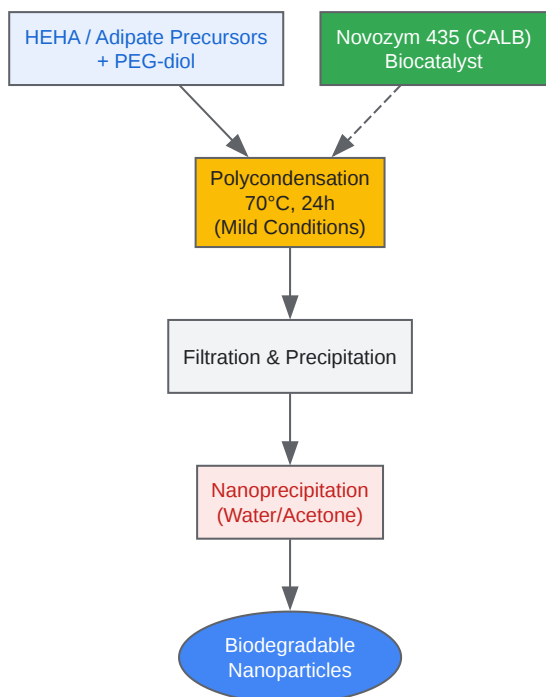


Fig 2: Enzymatic synthesis workflow for PEG-Adipate copolymers.

[Click to download full resolution via product page](#)

Application 3: Plasticization of Brittle Scaffolds (PLA/PLGA)

Context: Poly(L-lactide) (PLA) is osteoconductive but brittle. Blending PLA with PEA (derived from HEHA) creates a material suitable for soft tissue engineering or flexible bone grafts.

Mechanism: The PEA chains penetrate the amorphous regions of PLA, increasing free volume and chain mobility.

Key Experiment: Miscibility & Mechanical Testing

- Blending: Prepare solution blends of PLA and PEA (ratios: 90/10, 80/20) in Chloroform.
- Film Casting: Cast films on Teflon dishes and dry under vacuum.

- Validation:
 - DSC: Look for a single, shifted (intermediate between PLA's 60°C and PEA's -50°C). A single indicates miscibility.
 - Tensile Test: Expect an increase in Elongation at Break () from ~5% (Pure PLA) to >200% (PLA/PEA 80/20).

References

- Poly(ethylene adipate) Properties and Synthesis.Wikipedia. Available at: [\[Link\]](#)
- Enzymatic Synthesis of Functional PEGylated Adipate Copolymers.ChemPlusChem (NIH/PubMed). 2024. Available at: [\[Link\]](#)
- Effect of poly(ethylene adipate) on crystallization and mechanical properties of poly(L-lactide).RSC Advances. 2014. Available at: [\[Link\]](#)
- Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate.MDPI. 2021. Available at: [\[Link\]](#)
- **(2-Hydroxyethyl) hydrogen adipate** Compound Summary.PubChem. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

- [3. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Porous Poly\(2-hydroxyethyl methacrylate\) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Biocompatible and degradable poly\(2-hydroxyethyl methacrylate\) based polymers for biomedical applications - Polymer Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Application Note: (2-Hydroxyethyl) Hydrogen Adipate in Biomedical Polymers[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1226960/docs#application-note-2-hydroxyethyl-hydrogen-adipate-in-biomedical-polymers-1\]](https://www.benchchem.com/product/b1226960/docs#application-note-2-hydroxyethyl-hydrogen-adipate-in-biomedical-polymers-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check